2-Amino-7-fluorobenzo[d]thiazol-4-ol hydrobromide
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Overview
Description
2-amino-7-fluoro-1,3-benzothiazol-4-ol hydrogen bromide is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of an amino group, a fluorine atom, and a hydroxyl group on the benzothiazole ring, along with a hydrogen bromide moiety.
Preparation Methods
The synthesis of 2-amino-7-fluoro-1,3-benzothiazol-4-ol hydrogen bromide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with fluorinated aldehydes or ketones, followed by cyclization to form the benzothiazole ring. The reaction conditions typically involve the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.
Chemical Reactions Analysis
2-amino-7-fluoro-1,3-benzothiazol-4-ol hydrogen bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The amino and hydroxyl groups on the benzothiazole ring can undergo substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides, to form substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
2-amino-7-fluoro-1,3-benzothiazol-4-ol hydrogen bromide has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity, for use in electronic devices and sensors.
Mechanism of Action
The mechanism of action of 2-amino-7-fluoro-1,3-benzothiazol-4-ol hydrogen bromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
2-amino-7-fluoro-1,3-benzothiazol-4-ol hydrogen bromide can be compared with other similar benzothiazole compounds, such as:
2-amino-6-fluoro-1,3-benzothiazol-4-ol: Similar structure but with the fluorine atom at a different position.
2-amino-7-chloro-1,3-benzothiazol-4-ol: Similar structure but with a chlorine atom instead of fluorine.
2-amino-7-fluoro-1,3-benzothiazol-4-ol hydrochloride: Similar structure but with a hydrochloride moiety instead of hydrogen bromide.
The uniqueness of 2-amino-7-fluoro-1,3-benzothiazol-4-ol hydrogen bromide lies in its specific substitution pattern and the presence of the hydrogen bromide moiety, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H6BrFN2OS |
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Molecular Weight |
265.11 g/mol |
IUPAC Name |
2-amino-7-fluoro-1,3-benzothiazol-4-ol;hydrobromide |
InChI |
InChI=1S/C7H5FN2OS.BrH/c8-3-1-2-4(11)5-6(3)12-7(9)10-5;/h1-2,11H,(H2,9,10);1H |
InChI Key |
GACBFAOFJRIQDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1O)N=C(S2)N)F.Br |
Origin of Product |
United States |
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